molecular formula C25H20ClN5O2S2 B11615581 (6Z)-3-(benzylsulfanyl)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

(6Z)-3-(benzylsulfanyl)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

Cat. No.: B11615581
M. Wt: 522.0 g/mol
InChI Key: FKSWKJHZWOZARH-YIUBPJELSA-N
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Description

The compound (6Z)-3-(benzylsulfanyl)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[4,5-a]pyrimidin-7-ones This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chlorophenoxyethyl group, and a pyrrol-2-ylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(benzylsulfanyl)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the benzylsulfanyl group: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Introduction of the chlorophenoxyethyl group: This is achieved by reacting 4-chlorophenol with ethylene oxide in the presence of a base.

    Formation of the pyrrol-2-ylmethylidene moiety: This involves the reaction of pyrrole with formaldehyde and a suitable catalyst.

    Cyclization and final assembly: The intermediate compounds are then subjected to cyclization reactions under controlled conditions to form the thiadiazolo[4,5-a]pyrimidin-7-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(benzylsulfanyl)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(6Z)-3-(benzylsulfanyl)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-3-(benzylsulfanyl)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(6Z)-3-(benzylsulfanyl)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one: can be compared with other thiadiazolo[4,5-a]pyrimidin-7-ones, such as:

  • (6Z)-3-(methylsulfanyl)-6-(pyridin-2-ylmethylidene)-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one
  • (6Z)-3-(ethylsulfanyl)-6-(quinolin-2-ylmethylidene)-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of substituents in This compound

Properties

Molecular Formula

C25H20ClN5O2S2

Molecular Weight

522.0 g/mol

IUPAC Name

(6Z)-3-benzylsulfanyl-6-[[1-[2-(4-chlorophenoxy)ethyl]pyrrol-2-yl]methylidene]-5-imino-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

InChI

InChI=1S/C25H20ClN5O2S2/c26-18-8-10-20(11-9-18)33-14-13-30-12-4-7-19(30)15-21-22(27)31-24(28-23(21)32)35-29-25(31)34-16-17-5-2-1-3-6-17/h1-12,15,27H,13-14,16H2/b21-15-,27-22?

InChI Key

FKSWKJHZWOZARH-YIUBPJELSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NSC3=NC(=O)/C(=C\C4=CC=CN4CCOC5=CC=C(C=C5)Cl)/C(=N)N32

Canonical SMILES

C1=CC=C(C=C1)CSC2=NSC3=NC(=O)C(=CC4=CC=CN4CCOC5=CC=C(C=C5)Cl)C(=N)N32

Origin of Product

United States

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